molecular formula C18H16N6O6S B14207822 Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (H2SO4 slat)

Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (H2SO4 slat)

Cat. No.: B14207822
M. Wt: 444.4 g/mol
InChI Key: BEYLJAIYTQDLAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- involves the reaction of 3,3-dihydroxybenzyl and 2,4,5,6-tetraaminopyrimidine sulfate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is usually produced in powder form and stored at low temperatures to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving PI3Kγ/δ inhibition.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It has shown promise in reducing infarct size after myocardial ischemia/reperfusion injury and in treating asthma and chronic obstructive pulmonary disease.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by selectively inhibiting PI3Kγ/δ. This inhibition disrupts the PI3K signaling pathway, which is crucial for various cellular processes. By blocking this pathway, the compound can reduce inflammation, cell proliferation, and other related processes. The molecular targets involved include PI3Kγ and PI3Kδ, with IC50 values of 83 nM and 235 nM, respectively .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 HCL salt)
  • 3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol

Uniqueness

Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (H2SO4 salt) is unique due to its selective inhibition of PI3Kγ/δ, which makes it a valuable compound in scientific research and therapeutic applications. Its ability to reduce infarct size and treat respiratory conditions sets it apart from other similar compounds .

Properties

Molecular Formula

C18H16N6O6S

Molecular Weight

444.4 g/mol

IUPAC Name

3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol;sulfuric acid

InChI

InChI=1S/C18H14N6O2.H2O4S/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9;1-5(2,3)4/h1-8,25-26H,(H4,19,20,22,23,24);(H2,1,2,3,4)

InChI Key

BEYLJAIYTQDLAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N.OS(=O)(=O)O

Origin of Product

United States

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